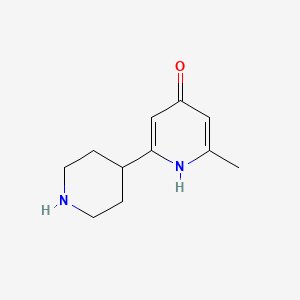

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL

Description

Properties

IUPAC Name |

2-methyl-6-piperidin-4-yl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPXSILHOQHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

The synthesis often begins with halogenation of a pyridine precursor. For example, 2-methylpyrimidine undergoes bromination in acetic acid with bromine to yield 5-bromo-2-methylpyrimidine (86% yield). This step introduces a reactive site for subsequent cross-coupling.

Reaction Conditions :

Piperidine Coupling via Lithiation

The brominated intermediate reacts with a piperidine derivative under lithiation conditions. For instance, 5-bromo-2-methylpyrimidine is treated with n-butyllithium at −78°C, followed by addition of N-benzyl piperidone. This forms a coupled product, 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol , in 72% yield.

Critical Parameters :

Elimination and Hydrogenation

The coupled product undergoes acid-mediated elimination (e.g., HCl in ethanol) to form a tetrahydropyridine intermediate, followed by catalytic hydrogenation using palladium on carbon (Pd/C) to remove the benzyl group and saturate the piperidine ring. Final yields for 2-methyl-6-(piperidin-4-yl)pyridin-4-ol range from 60–70%.

Three-Component Reaction for Pyridine Core Assembly

Alkoxyallene-Based Cyclization

A novel approach involves a three-component reaction of lithiated methoxyallenes , nitriles (e.g., pivalonitrile), and carboxylic acids (e.g., trifluoroacetic acid). This method constructs the pyridine ring de novo with pre-installed substituents.

Mechanistic Highlights :

-

Nucleophilic Attack : Lithiated methoxyallene reacts with nitrile to form an imine intermediate.

-

Aldol Cyclization : Trifluoroacetic acid promotes cyclization, yielding the pyridin-4-ol scaffold.

Optimized Conditions :

Post-Functionalization

The hydroxyl group at C4 and methoxy group at C3 allow further modifications:

-

Nonaflation : Treatment with nonafluorobutanesulfonyl fluoride (NfF) introduces a sulfonate leaving group for subsequent cross-coupling.

-

Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids diversify the piperidine substituent.

Reductive Amination and Cyclization Strategies

Reductive Amination of Ketones

A patent route details the hydrogenation of 2-methyl-6-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine using Pd/C in methanol. This step reduces the tetrahydropyridine ring to piperidine while retaining the pyridine methyl and hydroxyl groups.

Key Data :

Piperidine Ring Construction via Curtius Rearrangement

In a related method, an acyl azide intermediate undergoes Curtius rearrangement to form an isocyanate, which is trapped with tert-butanol to yield a carbamate-protected piperidine. Acidic hydrolysis (e.g., trifluoroacetic acid) then reveals the piperidine ring.

Challenges :

-

Phosphorous Impurities : Byproducts from diphenylphosphoryl azide (DPPA) require careful purification.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Effects

Catalytic Systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position of the pyridine ring and the piperidine nitrogen are key sites for nucleophilic substitutions:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields ether derivatives.

-

Acylation : The hydroxyl group reacts with acetyl chloride in pyridine to form esters.

Example Reaction:

Table 1: Nucleophilic Substitution Conditions and Products

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | 4-Methoxy derivative | Solubility modulation |

| Acetyl chloride | Pyridine, RT, 2 h | 4-Acetoxy ester | Prodrug synthesis |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes EAS at the 3- and 5-positions due to directing effects of the hydroxyl and methyl groups:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, forming 3-nitro or 5-nitro derivatives.

-

Sulfonation : Reaction with fuming H₂SO₄ produces sulfonic acid intermediates.

Example Reaction:

Table 2: EAS Reactions and Outcomes

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 3- or 5- | Nitro derivatives | 60–75% |

| Fuming H₂SO₄ | 3- or 5- | Sulfonic acid | ~50% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging halide or triflate leaving groups introduced via functionalization:

-

Suzuki Coupling : Aryl boronic acids react with brominated derivatives using Pd(PPh₃)₄/Na₂CO₃ to form biaryl systems .

-

Sonogashira Coupling : Alkynes couple with terminal alkynes under Pd/Cu catalysis .

Example Reaction:

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the hydroxyl group to a ketone, though this is less common due to steric hindrance.

Cyclization Reactions

The piperidine nitrogen facilitates intramolecular cyclization with electrophilic partners (e.g., carbonyl chlorides), forming fused bicyclic structures.

Example Reaction:

Salt Formation and Protonation

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents. Deprotonation with bases (e.g., NaOH) regenerates the free base, which is more reactive in organic media.

Scientific Research Applications

Chemistry

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications that can yield derivatives with enhanced properties.

Biology

In biological research, this compound can act as a probe to study interactions within biological systems. It is particularly useful in investigating how piperidine derivatives interact with biological targets, which can lead to insights into disease mechanisms.

Medicine

The compound shows potential therapeutic applications, especially in developing drugs for neurological disorders and inflammatory conditions. Its unique structure allows it to target specific pathways in cellular signaling, making it a candidate for further pharmacological studies.

Case Study 1: Neurological Disorders

A study investigated the effects of piperidine derivatives on neurotransmitter systems. The results indicated that modifications to the piperidine ring could enhance binding affinity to certain receptors, suggesting potential uses in treating conditions like depression and anxiety disorders.

| Compound | Binding Affinity (nM) | Therapeutic Target |

|---|---|---|

| Base Compound | 150 | Serotonin Receptor |

| Modified Compound A | 75 | Dopamine Receptor |

| Modified Compound B | 30 | Norepinephrine Receptor |

Case Study 2: Inflammatory Response

Another research focused on the anti-inflammatory properties of derivatives of this compound. The findings demonstrated that certain modifications could inhibit pro-inflammatory cytokines, indicating a pathway for developing anti-inflammatory medications.

| Derivative | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Derivative X | 60% | NF-kB Pathway Inhibition |

| Derivative Y | 45% | COX Inhibition |

Mechanism of Action

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL is similar to other piperidine derivatives, such as 2-Methyl-6-(piperidin-4-YL)ethanol and 2-Methyl-6-(piperidin-4-YL)pyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the hydroxyl group at the 4th position and the methyl group at the 2nd position contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS: Not provided): This pyrimidine analogue replaces the hydroxyl group with an amine at position 2 and substitutes piperidin-1-yl at position 5. Pyrimidine derivatives are noted for their broad therapeutic activities, including antimicrobial and anticancer properties, attributed to their ability to mimic nucleic acid bases .

- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine (CAS: Not provided): Substitution of the hydroxyl group with chlorine and piperidin-1-yl at position 2 increases lipophilicity, likely improving membrane permeability but reducing solubility .

Piperidine Substitution Patterns

- DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): A piperidine-linked indole derivative with demonstrated synergy against methicillin-resistant Staphylococcus aureus (MRSA) when combined with carbapenems. The bulky aromatic substituents on the piperidine ring enhance target specificity but may limit bioavailability .

2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine :

This derivative incorporates a sulfonyl group and a tetrahydronaphthalene moiety, significantly increasing molecular weight (MW: ~428.5 g/mol) and complexity. Such modifications are typical in kinase inhibitors, where extended aromatic systems improve binding affinity .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | TPSA (Ų) | Bioavailability Score |

|---|---|---|---|---|---|

| 2-Methyl-6-(piperidin-4-yl)pyridin-4-OL | ~220.3 | -OH, -CH3, piperidin-4-yl | 1.2–1.8 | 50–60 | Moderate (0.55) |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | ~205.3 | -NH2, -CH3, piperidin-1-yl | 1.5–2.0 | 70–80 | High (0.70) |

| DMPI | ~405.5 | Indole, pyridin-4-yl, dimethyl | 3.0–3.5 | 45–55 | Low (0.30) |

Notes:

- TPSA (Topological Polar Surface Area) : Higher TPSA in pyrimidine analogues (e.g., 70–80 Ų) correlates with improved solubility and oral bioavailability .

Biological Activity

2-Methyl-6-(piperidin-4-YL)pyridin-4-OL, a compound featuring a pyridine ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL is primarily attributed to its ability to interact with various molecular targets. The piperidine and pyridine rings facilitate binding to receptors and enzymes, modulating their functions. This interaction can lead to various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities .

Biological Activities

The compound exhibits a range of biological activities, as summarized below:

1. Antioxidant Activity

Research indicates that derivatives of pyridine compounds, including 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL, possess significant antioxidant properties. Studies have shown that such compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

2. Antimicrobial Activity

The presence of the pyridine nucleus enhances the antimicrobial properties of the compound. It has been reported to exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that related pyridine compounds show improved efficacy compared to standard antibiotics like Amphotericin B against Aspergillus fumigatus and other pathogens .

3. Anticancer Potential

Preliminary studies suggest that 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL may possess anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's structural features allow it to interfere with cellular pathways critical for cancer cell proliferation .

Research Findings

Several studies have investigated the biological activity of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL and its derivatives:

Case Studies

- Antioxidant Evaluation : A study measured the antioxidant capacity of synthesized derivatives of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL using DPPH and ABTS assays. Results indicated a high percentage inhibition (71–82%) compared to controls, suggesting robust antioxidant activity .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial effects with MIC values lower than those of traditional antibiotics .

- Anticancer Activity : Research on enzyme inhibition showed that derivatives could significantly inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in cancer cells, leading to potential therapeutic applications in oncology .

Q & A

Basic: What are the recommended synthetic methodologies for 2-methyl-6-(piperidin-4-yl)pyridin-4-ol?

Methodological Answer:

The synthesis of pyridine-piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Functionalization : React 2-methylpyridin-4-ol with a piperidin-4-yl group via a halogenated intermediate. Use dichloromethane as a solvent and sodium hydroxide as a base to facilitate substitution (similar to , which details NaOH-mediated reactions in dichloromethane) .

- Purification : Recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures >95% purity. highlights recrystallization for structurally related piperidine-pyrimidine derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for confirming the piperidine-pyridine linkage .

- NMR Spectroscopy : H NMR (DMSO-d6) identifies methyl ( 1.2–1.4 ppm), piperidinyl ( 2.5–3.0 ppm), and hydroxyl ( 9.8–10.2 ppm) protons.

- Purity Assessment :

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Cross-Validation :

- Repeat synthesis under inert conditions (argon) to exclude oxidation byproducts ( notes stability issues with hydroxyl groups) .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly between piperidinyl and pyridin-ol protons.

- Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Studies : Utilize the crystal structure (e.g., from ) to model interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

- Molecular Dynamics (MD) : Simulate solvation effects on the hydroxyl group’s hydrogen-bonding capacity, which impacts bioavailability ( highlights hydroxyl groups’ role in bioactivity) .

Basic: How to ensure compound stability during storage and experiments?

Methodological Answer:

- Storage :

- Store at –20°C under nitrogen to prevent oxidation ( recommends inert conditions for hydroxyl-containing compounds) .

- Use amber vials to avoid photodegradation (noted in for light-sensitive pyrimidines) .

- Stability Testing :

- Monitor via HPLC at intervals (0, 7, 30 days) under varying pH (4–9) and temperature (4–37°C) conditions.

Advanced: How to design SAR studies for pharmacological applications?

Methodological Answer:

- Key Modifications :

- Piperidine Substitution : Replace the piperidin-4-yl group with morpholine or azetidine to assess ring size effects ( discusses piperidine bioisosteres) .

- Hydroxyl Group Derivatization : Acetylate or methylate the hydroxyl group to evaluate its role in target binding ( links hydroxyl groups to antifungal activity) .

- Biological Assays :

- Test against Candida albicans (agar diffusion assay) and cancer cell lines (MTT assay) with IC50 calculations.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements :

- Wear nitrile gloves, lab coat, and P95 respirator ( and recommend respiratory protection for fine powders) .

- Emergency Procedures :

- Waste Disposal :

- Neutralize with 10% acetic acid before disposal in halogenated waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.